molecular formula C9H18N2O2 B7941980 (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B7941980
M. Wt: 186.25 g/mol
InChI Key: RFVWKOBWXWXEQU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a chiral compound with significant potential in various scientific fields. It features a piperidine ring substituted with a hydroxyl group and an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Amino Group Addition: The amino group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme mechanisms and receptor interactions due to its structural similarity to natural substrates and inhibitors.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and metabolic diseases.

Industry

In the industrial sector, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used in the production of fine chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Hydroxypiperidin-2-one: Shares the piperidine ring and hydroxyl group but lacks the amino group.

    ®-2-Amino-1-butanol: Contains the amino and hydroxyl groups but lacks the piperidine ring.

Uniqueness

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is unique due to its combination of functional groups and chiral nature, which confer specific reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWKOBWXWXEQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N1CCC(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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